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molecular formula C11H22OSi B3054624 5-(t-Butyldimethylsilyloxy)pent-1-yne CAS No. 61362-77-4

5-(t-Butyldimethylsilyloxy)pent-1-yne

Cat. No. B3054624
M. Wt: 198.38 g/mol
InChI Key: FZRCJGZEADULEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08357675B2

Procedure details

A mixture of 186 ml of dimethylformamide, 93.5 g of 5-hydroxy-1-pentyne and 185.5 g of imidazole at room temperature (20-30° C.) is added with 185.5 g of t-butyldimethylsilyl chloride, in portions and under stirring, keeping this temperature with cooling bath. The resulting pale-yellow, dense suspension is cooled to 2° C., kept under stirring and monitored by TLC (eluent 7/3 diethyl ether/petroleum ether, developer: hot perchloric acid; Rf of the starting product=0.33, Rf of the final product=0.95); the reaction is complete after two hours. The reaction mixture is slowly added with 375 ml of water and 150 ml of toluene, and stirring is continued for 10 minutes, controlling the temperature with cooling bath. The organic phase is separated, the aqueous one is extracted with 100 ml of toluene, then combined organic phases are filtered under reduced pressure through Celite, washing the cake with 50 ml of toluene. The solution is concentrated under reduced pressure to obtain a pale-yellow oily residue which is distilled at a temperature-ranging from 23 to 34° C. at about 13 mbars and subsequently at 7.5 mbars at a temperature ranging from 35 to 60° C. The two resulting fractions are discarded. Continuing the distillation at 7.5 mbars, the fractions which distil above 60° C. are collected. The first fraction, which distils between 60 and 75° C. (89 g) is in turn discarded whereas the second one, which distils at 75° C., consists of 101 g of 5-(t-butyldimethylsilyloxy)pent-1-yne identical to the product of preparation I.
Quantity
185.5 g
Type
reactant
Reaction Step One
[Compound]
Name
eluent 7/3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl ether petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
93.5 g
Type
reactant
Reaction Step Five
Quantity
185.5 g
Type
reactant
Reaction Step Five
Quantity
186 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][C:5]#[CH:6].N1C=CN=C1.[Si:12](Cl)([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13].Cl(O)(=O)(=O)=O>CN(C)C=O>[Si:12]([O:1][CH2:2][CH2:3][CH2:4][C:5]#[CH:6])([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
185.5 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Two
Name
eluent 7/3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
diethyl ether petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Five
Name
Quantity
93.5 g
Type
reactant
Smiles
OCCCC#C
Name
Quantity
185.5 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
186 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling bath
STIRRING
Type
STIRRING
Details
under stirring

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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